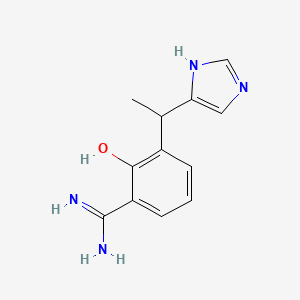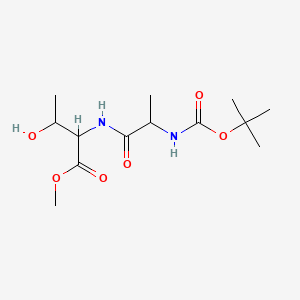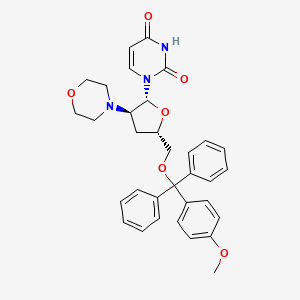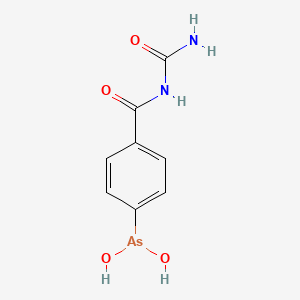
p-(Ureidocarbonyl)benzenearsonous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(Ureidocarbonyl)benzenearsonous acid: is an organic compound that contains both ureido and arsonous acid functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(Ureidocarbonyl)benzenearsonous acid typically involves the reaction of p-aminobenzoic acid with arsonous acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in high purity. The industrial process also emphasizes safety measures to handle the toxic nature of arsonous acid derivatives.
化学反应分析
Types of Reactions: p-(Ureidocarbonyl)benzenearsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonous acid group to arsonic acid.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Arsonic acid derivatives.
Reduction: Reduced arsonous acid derivatives.
Substitution: Substituted ureido derivatives.
科学研究应用
Chemistry: p-(Ureidocarbonyl)benzenearsonous acid is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of arsonous acid groups can inhibit the growth of certain bacteria and fungi.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases caused by microbial infections. Its ability to interfere with microbial metabolism makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
作用机制
The mechanism of action of p-(Ureidocarbonyl)benzenearsonous acid involves its interaction with cellular components. The arsonous acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular metabolism and can result in the death of microbial cells. The ureido group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
相似化合物的比较
p-Aminobenzoic acid: A precursor in the synthesis of p-(Ureidocarbonyl)benzenearsonous acid.
p-Arsonic acid: Shares the arsonous acid functional group.
p-Ureidobenzoic acid: Contains the ureido group but lacks the arsonous acid group.
Uniqueness: this compound is unique due to the presence of both ureido and arsonous acid functional groups. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The dual functionality allows for a broader range of applications and interactions with biological targets.
属性
CAS 编号 |
5425-11-6 |
|---|---|
分子式 |
C8H9AsN2O4 |
分子量 |
272.09 g/mol |
IUPAC 名称 |
[4-(carbamoylcarbamoyl)phenyl]arsonous acid |
InChI |
InChI=1S/C8H9AsN2O4/c10-8(13)11-7(12)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H,(H3,10,11,12,13) |
InChI 键 |
BUWHWQJQXPJVJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(=O)N)[As](O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


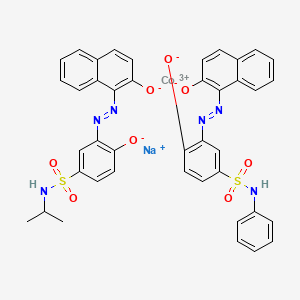
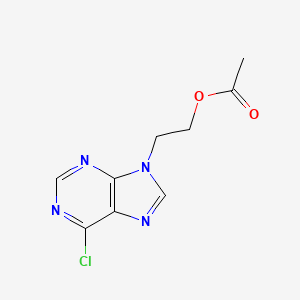
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)

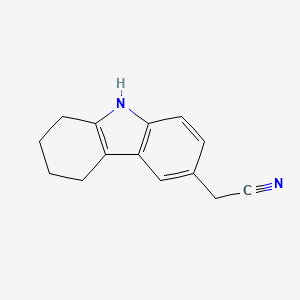
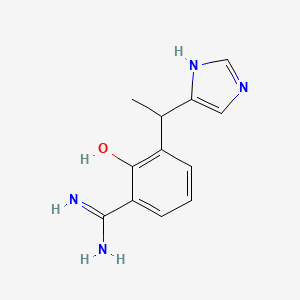
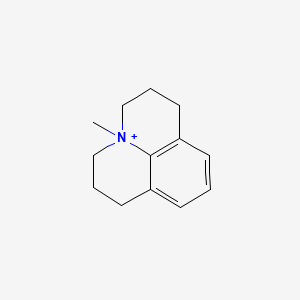
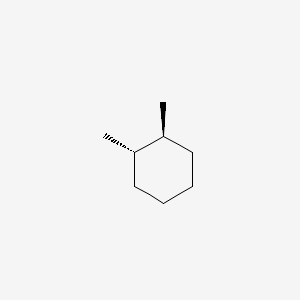
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)

